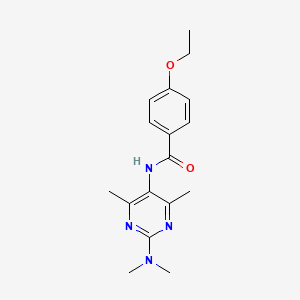![molecular formula C18H21ClN4O3S B2477139 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide CAS No. 838875-97-1](/img/structure/B2477139.png)
4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical component of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mécanisme D'action
4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide targets BTK, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways such as the PI3K/AKT and NF-κB pathways, which are important for the survival and proliferation of B-cell malignancies. By inhibiting BTK activity, 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide blocks B-cell receptor signaling and induces apoptosis in B-cell malignancies.
Effets Biochimiques Et Physiologiques
4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide has been shown to be a potent and selective inhibitor of BTK. In preclinical studies, 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide has been shown to inhibit BTK activity and induce apoptosis in B-cell malignancies. 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide has also been shown to block B-cell receptor signaling and inhibit downstream signaling pathways such as the PI3K/AKT and NF-κB pathways. In addition, 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide has been shown to have favorable pharmacokinetic properties, with high oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying B-cell receptor signaling and its role in B-cell malignancies. 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide has also been shown to have favorable pharmacokinetic properties, which makes it suitable for in vivo studies. However, 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide has some limitations for use in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects that could complicate the interpretation of experimental results. In addition, 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide has not been extensively studied in non-B-cell malignancies, which limits its potential applications in other types of cancer.
Orientations Futures
There are several future directions for the development of 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide. One potential direction is the clinical development of 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide in combination with other targeted therapies for the treatment of B-cell malignancies. Another potential direction is the development of 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide for the treatment of other types of cancer that are driven by BTK signaling, such as Waldenström macroglobulinemia and multiple myeloma. In addition, there is a need for further preclinical studies to better understand the mechanism of action of 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide and its potential off-target effects.
Méthodes De Synthèse
The synthesis of 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide involves a series of chemical reactions that start with 4-chlorobenzenesulfonyl chloride and 4-pyridin-2-ylpiperazine. The intermediate product is then treated with 3-oxo-3-(propylamino)propanenitrile to form the final product. The synthesis of 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Applications De Recherche Scientifique
4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies. In a study published in Cancer Research, 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide was shown to inhibit BTK activity and induce apoptosis in CLL cells. In another study published in Blood, 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide was shown to inhibit BTK activity and block B-cell receptor signaling in MCL cells. These preclinical studies provide a strong rationale for the clinical development of 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide in the treatment of B-cell malignancies.
Propriétés
IUPAC Name |
4-chloro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c19-15-4-6-16(7-5-15)27(25,26)21-10-8-18(24)23-13-11-22(12-14-23)17-3-1-2-9-20-17/h1-7,9,21H,8,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOBTPOPIIOGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

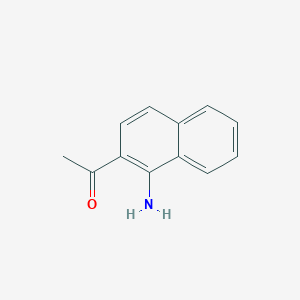
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2477058.png)
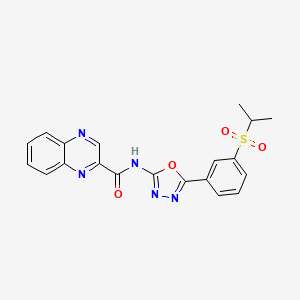
![3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2477061.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2477062.png)
![[5-(2-Methyl-5-nitrophenyl)-2-furyl]methanol](/img/structure/B2477063.png)
![2-iodo-N-[4-[2-[(2-iodobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2477065.png)
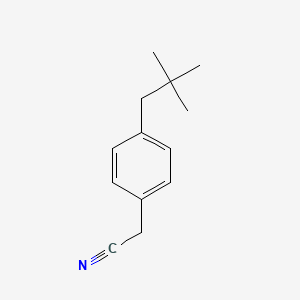
![N-(6-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2477069.png)
![4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol](/img/structure/B2477071.png)
![(2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid](/img/structure/B2477073.png)
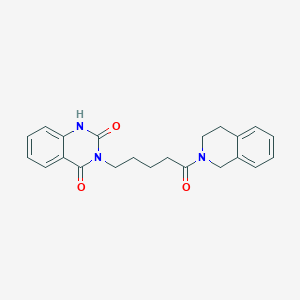
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2477075.png)
